N-Cyclopentyl-3-(dimethylamino)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-3-(dimethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(2)8-7-10(13)11-9-5-3-4-6-9/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJWTKNYWQUPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481185-87-8 | |
| Record name | N-cyclopentyl-3-(dimethylamino)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to N-Cyclopentyl-3-(dimethylamino)propanamide
The most direct and common approach for the synthesis of this compound is through the coupling of 3-(dimethylamino)propanoic acid with cyclopentylamine (B150401). This transformation requires the activation of the carboxylic acid to form a more reactive intermediate that can readily undergo reaction with the amine.
Amidation Reaction Pathways for Propanamide Scaffold Construction
The construction of the propanamide scaffold of this compound is typically achieved via amidation. This involves the reaction of a carboxylic acid derivative with an amine. Two primary pathways are generally considered for this type of transformation:
Activation of the Carboxylic Acid: This is the most prevalent method, where the carboxylic acid is treated with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. hepatochem.comchemistrysteps.com
Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂). rsc.org The resulting acyl chloride readily reacts with the amine to form the desired amide. This method is highly efficient but can be less suitable for substrates with sensitive functional groups. rsc.org
Reactant Selection for Cyclopentyl and Dimethylamino Moiety Introduction
The introduction of the distinct cyclopentyl and dimethylamino functionalities is dictated by the choice of starting materials.
Cyclopentyl Moiety: This group is introduced through the use of cyclopentylamine as the amine component in the amidation reaction.
Dimethylamino Moiety: This functional group is incorporated by starting with 3-(dimethylamino)propanoic acid or its hydrochloride salt. nih.gov This precursor provides the three-carbon propanamide backbone with the desired tertiary amine at the 3-position.
A plausible synthetic scheme is the reaction between 3-(dimethylamino)propanoic acid and cyclopentylamine, facilitated by a coupling agent.
Reactant Properties
| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Key Role |
| 3-(dimethylamino)propanoic acid | C₅H₁₁NO₂ | 117.15 | Provides the propanamide and dimethylamino groups |
| Cyclopentylamine | C₅H₁₁N | 85.15 | Introduces the N-cyclopentyl group |
Optimization of Reaction Conditions and Yields
The efficiency and yield of the amidation reaction are highly dependent on the choice of coupling reagent, solvent, and reaction temperature. Common coupling reagents used for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comthermofisher.com
The general mechanism for a DCC-mediated coupling involves the activation of the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine to form the amide and a dicyclohexylurea (DCU) byproduct. luxembourg-bio.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and improve yields. peptide.com
Table of Common Coupling Reagents for Amidation
| Coupling Reagent | Acronym | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, forms an insoluble urea (B33335) byproduct that can be removed by filtration. luxembourg-bio.compeptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, and its urea byproduct is also water-soluble, facilitating easier workup. chemistrysteps.comanalis.com.my |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective at reducing racemization but produces a carcinogenic byproduct. peptide.com |
Optimization of the reaction would involve screening different coupling reagents and solvents (e.g., dichloromethane, tetrahydrofuran) and adjusting the temperature to achieve the highest possible yield of this compound. Reaction monitoring by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) would be crucial to determine the optimal reaction time.
Synthesis of Structurally Related N-Cyclopentyl-Amide Derivatives and Analogues
The synthetic principles applied to this compound can be extended to produce a variety of structurally related N-cyclopentyl-amide derivatives and analogues.
Stereoselective Synthesis of Cyclopentyl-Amide Compounds
While this compound itself is achiral, the synthesis of chiral N-cyclopentyl-amide derivatives often requires stereoselective methods. If a chiral center were present on the cyclopentyl ring or the amide side chain, enantioselective or diastereoselective strategies would be necessary. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, in the synthesis of aminocyclopentane carboxylic acids, stereochemistry can be controlled during hydrogenation steps. google.com
Exploration of Diverse Amide Coupling Strategies for Dimethylamine-Containing Pharmacophores
The synthesis of molecules containing a dimethylamine (B145610) pharmacophore attached to an amide can be approached through various amide coupling strategies. The presence of the tertiary amine in 3-(dimethylamino)propanoic acid does not typically interfere with standard amide coupling reactions, although it can act as a base. In some cases, it may be necessary to use the hydrochloride salt of the carboxylic acid to prevent unwanted side reactions.
Alternative coupling strategies that have been developed for amide bond formation, particularly in the context of medicinal chemistry, include the use of phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). peptide.com These reagents are often highly efficient and can be used under mild conditions, making them suitable for the synthesis of complex molecules. The choice of coupling reagent can be critical in achieving high yields and purity, especially when dealing with sterically hindered amines or sensitive functional groups. hepatochem.com
Integration of Metal-Catalyzed Reactions in Propanamide Synthesis
The synthesis of propanamides, including complex structures like this compound, has been significantly advanced by the integration of metal-catalyzed reactions. These catalytic methods offer efficient and clean pathways for amide bond formation, often presenting advantages over traditional stoichiometric activating reagents. ucl.ac.uk Catalysts employed can range from simple, commercially available compounds like those based on titanium and zirconium to more complex systems requiring multi-step preparation. ucl.ac.uk
Research into the catalytic synthesis of amides has explored various metal oxides, such as γ-Al2O3, CeO2, ZrO2, and TiO2, for the direct amidation of carboxylic acids and amines. researchgate.net For instance, the heterogeneous catalytic synthesis of N-phenylpropionamide from propanoic acid and aniline (B41778) has been studied, demonstrating that the reaction's effectiveness depends on the catalyst's chemical and structural properties. researchgate.net Such studies suggest a Langmuir–Hinshelwood reaction pathway, where the adsorption and desorption steps on the catalyst surface are rate-determining. researchgate.net
Palladium-based catalysts are particularly prominent in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. researchgate.netuva.es For example, palladocycles have been evaluated for their catalytic activity in Suzuki cross-coupling reactions, a powerful method for creating bonds that could be part of more complex molecular scaffolds. researchgate.net The use of catalysts like PdCl2(dppf) in Suzuki-Miyaura cross-coupling reactions is a well-established technique for functionalizing molecular structures. uva.es Furthermore, zinc-containing species (e.g., ZnCl2) have been utilized as effective catalysts in solvent-free aminolysis reactions for amide synthesis, offering an environmentally friendly approach. nih.gov
Table 1: Examples of Metal Catalysts in Amide Synthesis
| Catalyst Type | Metal | Example Reaction | Reference |
|---|---|---|---|
| Metal Oxides | Ti, Zr, Ce, Al | Direct amidation of propanoic acid and aniline | researchgate.net |
| Palladium Complexes | Pd | Suzuki-Miyaura cross-coupling | uva.es |
| Palladocycles | Pd | Suzuki cross-coupling of aryl bromides | researchgate.net |
| Zinc Compounds | Zn | Solvent-free aminolysis | nih.gov |
Precursor and Intermediate Chemistry in Compound Preparation
The successful synthesis of this compound is fundamentally dependent on the specific chemical properties and reactivity of its precursors and intermediates.
Role of 3-Cyclopentylpropionic Acid as a Synthetic Building Block
3-Cyclopentylpropionic acid, also known as cypionic acid, is a crucial organic building block in the synthesis of various pharmaceutical compounds. lookchem.comchemicalbook.comlookchem.com It is a monocarboxylic acid where a cyclopentyl group substitutes one of the methyl hydrogens of propionic acid. lookchem.comnih.gov Its structure makes it a valuable precursor in creating larger molecules with specific therapeutic applications, such as Testosterone Cypionate. chemicalbook.comlookchem.com
The synthesis of 3-Cyclopentylpropionic acid itself can be achieved through various methods, including the reaction of cyclopentanone (B42830) or cyclopentanol (B49286) with molten alkali hydroxide. google.com A Chinese patent describes a method starting from a cycloalkanone to form an enamine intermediate, which then undergoes a Michael addition with methyl acrylate, followed by hydrogenation and hydrolysis to yield the cycloalkylpropionic acid. google.com The physical and chemical properties of this precursor are well-documented and essential for planning its use in subsequent synthetic steps. lookchem.comlookchem.com
Table 2: Physicochemical Properties of 3-Cyclopentylpropionic Acid
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C8H14O2 | lookchem.comnih.gov |
| Molecular Weight | 142.2 g/mol | lookchem.comnih.gov |
| Appearance | Clear colorless to yellow liquid | lookchem.comlookchem.com |
| Boiling Point | 130-132 °C at 12 mm Hg | lookchem.com |
| Density | 0.996 g/mL at 25 °C | lookchem.com |
| Solubility | Insoluble in water; Slightly soluble in chloroform (B151607) and methanol | lookchem.comlookchem.com |
| CAS Number | 140-77-2 | lookchem.comnih.gov |
Derivatization of N,N-Dimethyl-2-carbonyl-propanamide Intermediates
Structure Activity Relationship Sar Investigations of N Cyclopentyl 3 Dimethylamino Propanamide and Analogues
Systematic Modification of the Cyclopentyl Ring: Impact on Biological Interactions
The N-cyclopentyl group plays a crucial role in the interaction of N-Cyclopentyl-3-(dimethylamino)propanamide with its biological targets. Its size, shape, and lipophilicity are key determinants of binding affinity and selectivity. SAR studies have explored the impact of modifying this cyclic moiety.
The replacement of the cyclopentyl ring with other cycloalkanes, such as cyclopropane (B1198618) or cyclohexane, has been shown to significantly influence biological activity. For instance, in a series of cyclopropane-containing amide derivatives, the nature of the substituent on the amide nitrogen, including cyclic groups, was found to be a critical factor in their antimicrobial activity. While aryl amides generally displayed higher activity than fatty amides, the specific size and conformation of the cycloalkyl group can modulate the compound's fit within a receptor's binding pocket. mdpi.com
Furthermore, the introduction of substituents onto the cyclopentyl ring itself can fine-tune its properties. Halogenation or methylation can alter the lipophilicity and electronic distribution of the ring, potentially leading to enhanced interactions with hydrophobic pockets within the receptor. Studies on adenosine (B11128) receptor agonists, for example, have demonstrated that substitutions on a cyclopentyl ring can confer high affinity and selectivity. coventry.ac.uk
The following table summarizes the hypothetical impact of cyclopentyl ring modifications on receptor binding, based on general principles of medicinal chemistry and findings from related compound series.
Table 1: Hypothetical Impact of Cyclopentyl Ring Modifications on Receptor Affinity
| Modification | Rationale | Predicted Impact on Affinity |
|---|---|---|
| Ring Size Variation | ||
| Cyclobutyl | Smaller ring may lead to a less optimal fit in the binding pocket. | Decrease |
| Cyclohexyl | Larger, more flexible ring may introduce steric hindrance or allow for a better fit depending on the receptor topology. | Variable |
| Substitution on the Ring | ||
| Methyl | Increases lipophilicity, potentially enhancing binding in hydrophobic pockets. | Increase/Decrease |
| Hydroxyl | Introduces a polar group, which could form hydrogen bonds with the receptor but may decrease membrane permeability. | Increase/Decrease |
| Fluoro | Alters electronic properties and can form specific interactions (e.g., halogen bonds). | Increase/Decrease |
Structural Role of the Dimethylamino Group in Modulating Pharmacological Activity
The dimethylamino group, a tertiary amine, is a common feature in many biologically active compounds and serves several critical functions in this compound. Its basicity allows for the formation of salts, which can improve solubility and bioavailability. More importantly, at physiological pH, this group is often protonated, enabling it to participate in ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding site of a receptor.
The presence and nature of the amine are often crucial for activity. For instance, in a series of nalfurafine (B1239173) analogues, the methylation of a secondary amide nitrogen to a tertiary amine was a key modification investigated for its effect on opioid receptor binding and activity. nih.gov The replacement of the dimethylamino group with other substituents can have a profound impact on pharmacological activity.
Bioisosteric replacement of the dimethylamino group with other functionalities can help to probe the specific requirements of the receptor. For example, replacing it with a hydroxyl or methoxy (B1213986) group would eliminate the potential for ionic bonding while maintaining a similar size, helping to elucidate the importance of the positive charge.
Table 2: Predicted Effect of Dimethylamino Group Modification on Receptor Interaction
| Modification | Rationale | Predicted Impact on Receptor Interaction |
|---|---|---|
| Monomethylamino | Reduces steric bulk and alters basicity. May still participate in ionic interactions. | Potential decrease in affinity |
| Unsubstituted amino | Further reduces steric bulk and changes pKa. | Likely decrease in affinity |
| Pyrrolidinyl/Piperidinyl | Introduces a cyclic amine, restricting conformational flexibility and altering steric profile. | Variable, depends on receptor shape |
| Hydroxyl | Removes the basic center, eliminating the possibility of ionic bonding. Can act as a hydrogen bond donor/acceptor. | Significant decrease in affinity if ionic interaction is critical |
Influence of Propanamide Chain Length and Substitution Patterns on Receptor Affinity
The propanamide linker connecting the cyclopentyl and dimethylamino moieties provides a specific spatial arrangement of these two key pharmacophoric features. The length and flexibility of this chain are critical for optimal positioning within the receptor binding site.
Studies on various classes of compounds have consistently shown that altering the length of an aliphatic chain can significantly impact biological activity. Increasing or decreasing the number of methylene (B1212753) units in the propanamide chain of this compound would directly affect the distance between the cyclopentyl and dimethylamino groups. This could either improve or disrupt the optimal alignment with corresponding binding pockets in the receptor.
For example, in a series of cannabinoid receptor antagonists, increasing the length and bulk of a substituent was associated with increased receptor affinity and efficacy, but only up to a certain chain length, after which activity plateaued or decreased. nih.gov This suggests the existence of an optimal linker length for spanning the distance between two key interaction points within the receptor.
Substitution on the propanamide chain itself, for instance with a methyl group, would introduce a chiral center and could restrict the conformational freedom of the linker, potentially leading to more selective interactions with the receptor.
Table 3: Hypothetical Influence of Propanamide Chain Modification on Receptor Affinity
| Modification | Rationale | Predicted Impact on Affinity |
|---|---|---|
| Chain Length | ||
| Ethanamide (shortened) | Decreases the distance between key functional groups, potentially leading to a suboptimal fit. | Decrease |
| Butanamide (lengthened) | Increases the distance, which may be either beneficial or detrimental depending on the receptor architecture. | Variable |
| Chain Substitution | ||
| α-Methyl | Introduces a chiral center and steric bulk, which could enhance selectivity or cause steric hindrance. | Variable |
| β-Methyl | Similar to α-methylation, alters the conformation and steric profile. | Variable |
Stereochemical Determinants of Activity in Cyclopentyl-Amide Systems
The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological activities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can preferentially interact with one stereoisomer over another.
In the context of this compound analogues, chirality can be introduced by substitution on the cyclopentyl ring or the propanamide chain. For instance, a methyl group on the propanamide chain would create a chiral center, resulting in (R) and (S) enantiomers. It is highly probable that one of these enantiomers would exhibit greater affinity for the target receptor due to a more favorable three-dimensional arrangement of its functional groups within the chiral binding site.
Studies on chiral compounds have consistently demonstrated the pivotal role of stereochemistry in biological activity. For example, in a study of 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of stereochemistry for biological recognition and uptake. nih.gov This principle underscores the necessity of investigating the stereochemical determinants of activity in cyclopentyl-amide systems to optimize their therapeutic potential.
Computational Approaches for SAR Elucidation and Predictive Modeling
In modern drug discovery, computational methods are indispensable tools for elucidating SAR and for the predictive modeling of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the interactions between ligands and their receptors at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. Such models can guide the design of new analogues with improved potency. mdpi.comnih.gov
By integrating these computational approaches with experimental synthesis and biological testing, a more efficient and rational drug design cycle can be achieved, accelerating the discovery of new and improved therapeutic agents based on the this compound scaffold.
Preclinical Pharmacological Research and Molecular Mechanisms of Action
In Vitro Receptor Binding and Functional Assays
There is no published data on the receptor binding profile or functional activity of N-Cyclopentyl-3-(dimethylamino)propanamide.
G Protein-Coupled Receptor (GPCR) Interactions, specifically 5-HT5A Receptor Antagonism
No studies were found that investigated the binding affinity or functional antagonism of this compound at the 5-HT5A receptor or any other GPCR. While structurally related but more complex molecules have been explored for 5-HT5A antagonism, this activity has not been reported for the specified compound.
Modulation of Serotonin (B10506) Neuronal Function in Preclinical Models
In the absence of receptor binding data, there are correspondingly no preclinical studies available that describe any modulation of serotonin neuronal function by this compound.
Evaluation of Binding Selectivity and Efficacy in Cellular Assays
No data from cellular assays are available to define the binding selectivity or efficacy of this compound at any biological target.
In Vitro Cellular Pathway Modulation Studies
No research has been published detailing the effects of this compound on intracellular signaling pathways.
Inhibition/Activation of Specific Enzyme Targets (e.g., p38 MAP Kinase for related amides)
There is no evidence in the literature to suggest that this compound has been screened for inhibitory or activating effects on enzyme targets such as p38 mitogen-activated protein kinase (MAPK). While other, structurally distinct amide compounds have been investigated as p38 MAPK inhibitors in the context of inflammatory diseases, this line of research has not been extended to the specific compound .
Cellular Signaling Pathway Interventions (e.g., [35S]GTPγS binding assays)
The direct intervention of this compound with cellular signaling pathways, particularly through G protein-coupled receptors (GPCRs), has not been specifically detailed in publicly available scientific literature. However, the functional activity of novel psychoactive compounds at GPCRs is commonly investigated using techniques such as the [35S]GTPγS binding assay. nih.govnih.gov This in vitro assay is a cornerstone in pharmacological research for determining the ability of a ligand to activate a G protein-coupled receptor. nih.gov
The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist. researchgate.net This provides a quantitative measure of a compound's efficacy (the degree to which it activates the receptor) and potency (the concentration required to elicit a response). nih.gov The assay is particularly robust for receptors coupled to Gi/o proteins. revvity.com For compounds with potential antidepressant effects, this assay could be employed to screen for activity at various GPCRs implicated in mood regulation, such as serotonin or dopamine (B1211576) receptors. The results of such assays, typically presented as concentration-response curves, would be crucial in elucidating the molecular mechanism of action of this compound.
In Vivo Preclinical Pharmacological Characterization
Neurobiological Activity Assessment in Animal Models (e.g., Antidepressant-like effects)
While direct studies on this compound are not available, research on a structurally related compound, N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide, provides insight into the potential antidepressant-like effects of this chemical class. nih.gov In preclinical animal models, this related compound demonstrated activity in pharmacological tests indicative of antidepressant properties. nih.gov
Commonly used animal models to assess antidepressant-like activity include the forced swim test and the tail suspension test, where a reduction in immobility time is interpreted as an antidepressant-like effect. nih.gov Other tests, such as potentiation of yohimbine (B192690) toxicity or antagonism of oxotremorine-induced effects, are also employed to characterize the neuropharmacological profile of a compound. nih.gov
The antidepressant-like effects of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide were evaluated in mice using a battery of such tests. nih.gov The data from these studies, while not directly pertaining to this compound, suggest that this structural scaffold warrants further investigation for its potential role in modulating neurobiological pathways related to depression.
Below is a table summarizing the pharmacological data for the related compound, N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide. nih.gov
| Test | Animal Model | Effect |
| Yohimbine Potentiation | Mouse | Potentiation of yohimbine-induced toxicity |
| Oxotremorine Antagonism | Mouse | Antagonism of oxotremorine-induced tremors |
| Apomorphine Potentiation | Mouse | Potentiation of apomorphine-induced effects |
Impact on Neurotransmitter Release and Extracellular Levels in Animal Brains
The specific effects of this compound on neurotransmitter release and extracellular levels in the brain have not been documented. However, many antidepressant medications exert their therapeutic effects by modulating the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.govnih.gov Therefore, it is plausible that a compound with antidepressant-like activity would interact with these neurotransmitter systems.
Preclinical studies investigating the impact of a novel compound on neurotransmitter dynamics often employ techniques like in vivo microdialysis in freely moving animals. This technique allows for the collection of extracellular fluid from specific brain regions, which can then be analyzed to determine the concentrations of various neurotransmitters and their metabolites. Such studies are critical for understanding how a compound alters neurochemical signaling in the brain, which can provide a link between its molecular mechanism and its behavioral effects.
Methodologies for Assessing Target Engagement in Animal Studies
Assessing whether a drug candidate interacts with its intended biological target in a living organism is a critical step in preclinical development. researchgate.netrsc.org For central nervous system (CNS) active compounds like potential antidepressants, demonstrating target engagement in the brain is paramount. nih.gov
Several methodologies can be employed to assess target engagement in animal models. Positron Emission Tomography (PET) imaging, using a radiolabeled form of the compound or a competing ligand, can visualize and quantify the binding of the drug to its target in the brain. researchgate.net Another approach involves ex vivo binding studies, where animals are administered the compound, and after a specific time, brain tissue is collected and analyzed to measure the occupancy of the target receptor by the drug.
Biomarker studies can also provide indirect evidence of target engagement. This could involve measuring changes in downstream signaling molecules or gene expression that are known to be modulated by the target. researchgate.net The selection of an appropriate target engagement strategy depends on the nature of the target and the availability of suitable tools and technologies. rsc.org
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Analyses for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lww.com This method is particularly valuable in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site. lww.commdpi.com For N-Cyclopentyl-3-(dimethylamino)propanamide, molecular docking could be employed to identify potential protein targets and to understand the specific interactions that govern its binding affinity.
The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. researchgate.net These scoring functions typically account for factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.
Key interactions that would be analyzed for this compound in a protein binding site include:
Hydrogen Bonding: The amide group of the molecule can act as both a hydrogen bond donor (from the N-H group) and an acceptor (at the carbonyl oxygen). The tertiary amine of the dimethylamino group can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The cyclopentyl ring and the propane (B168953) chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions: The polar nature of the amide and amino groups can lead to favorable electrostatic interactions with charged or polar residues.
An illustrative example of the kind of data generated from a molecular docking study is presented in Table 1. This table shows hypothetical binding energies and key interacting residues for this compound with a putative protein target.
Table 1: Illustrative Molecular Docking Results for this compound
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | ASP-145, LYS-72 | Hydrogen Bond, Electrostatic |
| LEU-25, VAL-33 | Hydrophobic | ||
| Hypothetical GPCR B | -7.9 | ASN-110, SER-193 | Hydrogen Bond |
| PHE-261, TRP-286 | Hydrophobic, Pi-Alkyl |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of a molecule over time and its interactions with its environment. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, the stability of its binding to a protein target, and the role of solvent molecules in the binding process.
In an MD simulation, the atoms of the system are treated as particles, and their motions are calculated by solving Newton's equations of motion. nih.gov This allows for the simulation of the molecule's behavior over a specific period, typically from nanoseconds to microseconds.
Key insights that can be gained from MD simulations of this compound include:
Conformational Flexibility: Analysis of the simulation trajectory can reveal the preferred conformations of the molecule in solution and when bound to a protein.
Binding Stability: By simulating the ligand-protein complex, the stability of the binding pose predicted by molecular docking can be assessed. Root Mean Square Deviation (RMSD) of the ligand's position can indicate its stability in the binding pocket.
Interaction Dynamics: MD simulations can reveal the dynamic nature of the interactions between the ligand and the protein, including the formation and breaking of hydrogen bonds over time.
Table 2 presents a hypothetical summary of results from an MD simulation study of this compound in complex with a protein.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results
| Parameter | Value/Observation |
| Simulation Time | 100 ns |
| Average RMSD of Ligand | 1.2 Å |
| Key Hydrogen Bond Occupancy | ASP-145: 85%, LYS-72: 60% |
| Conformational States Observed | Two major stable conformations of the cyclopentyl group |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These methods are crucial for understanding a molecule's reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT is often employed to optimize the geometry of a molecule and to calculate various properties such as total energy, dipole moment, and vibrational frequencies. For this compound, DFT calculations can provide a precise understanding of its three-dimensional structure and electronic distribution.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.
For this compound, HOMO-LUMO analysis can predict the sites of electrophilic and nucleophilic attack. For instance, the HOMO is likely to be localized on the electron-rich nitrogen and oxygen atoms, while the LUMO may be distributed over the carbonyl group.
Table 3 provides hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, which are typical for similar organic molecules.
Table 3: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand charge transfer between atoms and the nature of chemical bonds.
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution in a molecule. The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the tertiary nitrogen, and positive potential around the amide hydrogen.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a practice often referred to as in silico ADME. srce.hr These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. nih.gov For this compound, various computational tools can be used to estimate its ADME properties.
Key ADME parameters that can be predicted computationally include:
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.
Aqueous Solubility (logS): Affects the dissolution of the compound in the gastrointestinal tract.
Human Intestinal Absorption (HIA): Predicts the extent to which a compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts the potential for a compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.
Table 4 presents a set of hypothetical in silico ADME predictions for this compound, based on typical values for similar small molecules.
Table 4: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Value | Interpretation |
| logP | 2.1 | Good lipophilicity for oral absorption |
| logS | -3.5 | Moderately soluble |
| HIA | >90% | High intestinal absorption predicted |
| BBB Permeability | Likely to cross | Potential for CNS activity |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction with CYP2D6 substrates |
In-Depth Analysis of this compound Elusive in Computational Chemistry Studies
Despite a comprehensive search of scientific literature and computational chemistry databases, detailed molecular modeling and computational studies focusing specifically on the conformational analysis and stereochemical modeling of this compound are not publicly available. As a result, the generation of specific research findings and corresponding data tables on this particular compound is not possible at this time.
Computational chemistry and molecular modeling are powerful tools used to predict the three-dimensional structures and dynamic behavior of molecules. A conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. This type of study is crucial for understanding a molecule's physical and chemical properties, as well as its biological activity. Stereochemical modeling, a related discipline, examines the spatial arrangement of atoms and its effect on the molecule's properties and interactions with other molecules.
For a molecule such as this compound, a conformational analysis would typically involve the exploration of the potential energy surface to identify stable conformers. This would include studying the rotation around single bonds, such as the bond connecting the cyclopentyl group to the amide nitrogen and the bonds within the propanamide backbone. The flexibility of the cyclopentyl ring, which can adopt various puckered conformations (e.g., envelope and twist forms), would also be a key aspect of such an investigation.
While general principles of computational chemistry could be applied to hypothesize about the likely conformational preferences of this compound, any such discussion would be purely theoretical without specific research to substantiate the claims. Detailed research findings, including data tables of relative conformer energies or key dihedral angles, are dependent on dedicated computational studies that, according to the available information, have not been published for this compound.
Future computational research on this compound would be valuable in elucidating its molecular structure and properties. Such studies would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics force fields to perform conformational searches and geometry optimizations. The results of these studies would provide a foundational understanding of the molecule's behavior at a microscopic level.
Analytical Methodologies in Chemical and Biological Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of N-Cyclopentyl-3-(dimethylamino)propanamide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclopentyl ring, the propanamide backbone, and the dimethylamino group. The protons on the cyclopentyl ring would likely appear as a complex multiplet in the upfield region. The protons of the methylene (B1212753) groups in the propanamide chain adjacent to the amide and amine functionalities will have characteristic chemical shifts. The methyl groups of the dimethylamino moiety are expected to produce a singlet in the upfield region.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopentyl-H | 1.4-1.8 | Multiplet |
| N-CH (Cyclopentyl) | 3.8-4.2 | Multiplet |
| CO-CH₂ | 2.2-2.5 | Triplet |
| N-CH₂ | 2.5-2.8 | Triplet |
| N(CH₃)₂ | 2.1-2.3 | Singlet |
Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield. The carbons of the cyclopentyl ring will have signals in the aliphatic region, while the carbons of the propanamide chain and the dimethylamino group will have characteristic chemical shifts influenced by the adjacent nitrogen and carbonyl groups. compoundchem.com
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 170-175 |
| N-CH (Cyclopentyl) | 50-55 |
| Cyclopentyl-CH₂ | 25-35 |
| CO-CH₂ | 35-40 |
| N-CH₂ | 55-60 |
Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. compoundchem.com
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the amide and amine functional groups. A strong absorption band corresponding to the C=O stretching vibration of the secondary amide (Amide I band) is anticipated around 1640-1690 cm⁻¹. pearson.com Another important band is the N-H bending vibration (Amide II band) typically found around 1550 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3500 cm⁻¹. pearson.com Additionally, C-H stretching vibrations from the cyclopentyl and alkyl groups will be observed in the 2850-3000 cm⁻¹ region. etprotein.com
Expected FTIR/Raman Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3200-3500 | Broad |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong |
| C=O Stretch (Amide I) | 1640-1690 | Strong, Sharp |
| N-H Bend (Amide II) | 1510-1570 | Moderate |
Note: These are typical ranges and the exact positions can be influenced by molecular structure and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can help in confirming the structure. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.gov This would lead to the formation of characteristic fragment ions. The presence of the dimethylamino group can also lead to specific fragmentation patterns.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.
Gas Chromatography (GC) for Compound and Metabolite Analysis
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can potentially be analyzed by GC. However, the presence of the polar amine and amide groups might lead to peak tailing on standard non-polar columns. labrulez.com To overcome this, derivatization of the amine group might be necessary to increase its volatility and reduce its polarity. gdut.edu.cn The use of a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) as a detector would provide high sensitivity and selectivity for this nitrogen-containing compound.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, reversed-phase HPLC (RP-HPLC) would be a common method of choice. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The basic nature of the tertiary amine may require the use of specific columns or mobile phase additives to achieve good peak shape.
Absence of Published Research Precludes Detailed Analytical Review of this compound
A thorough review of available scientific literature reveals a significant lack of published research on the specific chemical compound this compound. Consequently, detailed information regarding advanced analytical methodologies for its detection and quantification in complex preclinical biological matrices is not available.
The development of robust bioanalytical methods is a critical component of preclinical research, essential for characterizing the pharmacokinetics and metabolism of a new chemical entity. nih.govresearchgate.net Typically, this involves creating highly sensitive and specific assays to measure minute concentrations of the compound in biological samples like plasma, serum, or tissue homogenates. frontiersin.orgmdpi.com
Modern bioanalytical laboratories heavily rely on techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). lcms.cznih.gov This platform is favored for its ability to provide excellent selectivity, sensitivity, and high throughput, which are necessary for the rigorous demands of preclinical drug development. mdpi.comlcms.cz The process of developing such a method is comprehensive, involving several key stages:
Sample Preparation: The initial and crucial step involves isolating the target analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The goal is to remove interfering substances that could compromise the accuracy of the analysis.
Chromatographic Separation: An optimized chromatographic method, usually employing Ultra-High-Performance Liquid Chromatography (UPLC), is developed to separate the compound of interest from its metabolites and other endogenous components before it enters the mass spectrometer. lcms.cz
Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect and quantify the target molecule. This is typically done using Multiple Reaction Monitoring (MRM), which provides a highly selective signal for the compound, ensuring reliable quantification. nih.gov
Method Validation: A developed assay undergoes rigorous validation to ensure its reliability. This process assesses parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term benchtop). nih.gov
Without specific studies on this compound, it is not possible to provide data on these developmental stages, including sample preparation protocols, specific instrument parameters, or tables of validation results. The scientific community has not published the necessary research to form the basis of the requested detailed article.
Future Research Directions and Academic Perspectives
Design and Synthesis of Advanced N-Cyclopentyl-3-(dimethylamino)propanamide Analogues with Improved Potency and Selectivity
The development of analogues of a lead compound is a critical step in optimizing its pharmacological properties. For this compound, a systematic medicinal chemistry campaign could be envisioned to enhance its potency and selectivity towards a specific biological target. This would involve the synthesis and evaluation of a library of related compounds, exploring the structure-activity relationships (SAR).
Key modifications could include:
Cyclopentyl Ring Modifications: Alterations to the cyclopentyl group, such as the introduction of substituents or its replacement with other cycloalkyl or aromatic rings, could influence binding affinity and selectivity.
Propanamide Linker Variations: The length and rigidity of the propanamide linker could be modified to optimize the spatial orientation of the terminal groups.
Dimethylamino Group Substitution: Replacing the dimethylamino group with other amines or functional groups could modulate the compound's basicity and hydrogen bonding capacity, which are often crucial for target interaction.
The synthesis of these analogues would likely follow established amidation protocols, coupling a substituted 3-(dimethylamino)propanoic acid with cyclopentylamine (B150401) or its derivatives. The resulting compounds would then be subjected to in vitro screening assays to determine their biological activity.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues
| Compound ID | Cyclopentyl Modification | Amine Modification | Target Binding Affinity (IC₅₀, nM) |
| NCDA-1 | None | Dimethylamino | 500 |
| NCDA-2 | 2-Methylcyclopentyl | Dimethylamino | 250 |
| NCDA-3 | Cyclohexyl | Dimethylamino | 700 |
| NCDA-4 | Phenyl | Dimethylamino | >1000 |
| NCDA-5 | None | Diethylamino | 450 |
| NCDA-6 | None | Pyrrolidinyl | 150 |
| NCDA-7 | None | Piperidinyl | 200 |
This table presents illustrative data to demonstrate the concept of SAR studies.
Elucidation of Novel Molecular Targets and Signalling Pathways
A crucial aspect of future research would be to identify the molecular targets of this compound and its more potent analogues. An unbiased approach, such as chemical proteomics, could be employed to pull down interacting proteins from cell lysates. Techniques like affinity chromatography-mass spectrometry would be instrumental in this endeavor.
Once a primary target is identified, further studies would be necessary to understand how the compound modulates its activity and the downstream signaling pathways that are affected. This could involve a range of cellular and molecular biology techniques, including:
Enzymatic assays: To determine if the compound acts as an inhibitor or activator of the target protein.
Western blotting: To assess changes in the phosphorylation status or expression levels of key signaling proteins.
Gene expression analysis: To understand the broader transcriptional changes induced by the compound.
The identification of a novel target and its associated signaling pathway could open up new avenues for therapeutic intervention in various diseases.
Application of this compound as a Chemical Probe in Biological Systems
A well-characterized small molecule with high potency and selectivity can serve as a valuable chemical probe to study the function of its target protein in biological systems. rjpbr.com Should a potent and selective analogue of this compound be developed, it could be utilized to investigate the physiological and pathological roles of its target.
To be an effective chemical probe, the compound should ideally possess:
High affinity for its target.
Excellent selectivity over other related proteins.
Good cell permeability to access intracellular targets.
A known mechanism of action.
By using such a probe, researchers could dissect complex biological processes and validate the therapeutic potential of modulating its target. This could involve treating cells or animal models with the probe and observing the resulting phenotypic changes.
Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization
A thorough understanding of a novel chemical entity requires a collaborative, multidisciplinary approach. The characterization of this compound and its analogues would benefit from the integration of expertise from various fields:
Computational Chemistry: Molecular modeling and docking studies could predict the binding mode of the compounds to their target, guiding the design of more potent analogues.
Structural Biology: X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the compound-target interaction, offering a structural basis for the observed SAR.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compounds would be essential to assess their drug-like properties.
In vivo pharmacology: Evaluation of the compounds in animal models of disease would be the ultimate test of their therapeutic potential.
Table 2: Illustrative Integrated Research Plan
| Research Area | Key Techniques | Expected Outcome |
| Medicinal Chemistry | Parallel synthesis, SAR studies | Identification of potent and selective analogues. |
| Chemical Biology | Affinity-based proteomics, target validation | Elucidation of molecular target and mechanism of action. |
| Computational Modeling | Molecular docking, molecular dynamics | Prediction of binding modes, rational drug design. |
| Structural Biology | X-ray crystallography, NMR spectroscopy | High-resolution structure of compound-target complex. |
| Pharmacology | In vitro and in vivo assays | Determination of efficacy and pharmacokinetic profile. |
This table provides a hypothetical example of a multidisciplinary research plan.
Exploration of Targeted Protein Degradation Modalities with Related Scaffolds
The field of targeted protein degradation has emerged as a powerful therapeutic strategy. njbio.com This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins via the ubiquitin-proteasome system. njbio.com
The this compound scaffold could potentially serve as a building block for the development of novel protein degraders. If an analogue is found to bind to a protein of interest, it could be chemically linked to a ligand that recruits an E3 ubiquitin ligase. The resulting PROTAC would bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
This strategy offers several advantages over traditional inhibition, including the potential to target proteins that have been considered "undruggable." drugdiscoverynews.com The modular nature of PROTACs would allow for the systematic optimization of the target-binding moiety, the E3 ligase ligand, and the linker connecting them to achieve efficient and selective protein degradation.
Q & A
Q. What analytical methods are recommended for characterizing N-Cyclopentyl-3-(dimethylamino)propanamide, and how can spectral data inconsistencies be resolved?
Methodological Answer:
- GC-MS Analysis : Use an Agilent 5975 Series GC/MSD system with a Zebron™ Inferno™ ZB-35HT column (15 m × 250 µm × 0.25 µm) and helium carrier gas (flow rate: 1 mL/min). Acid/Base extraction is recommended for sample preparation to isolate the compound from complex matrices .
- Data Validation : Compare retention indices and fragmentation patterns with reference standards. For unresolved spectral contradictions (e.g., unexpected adducts or impurities), perform orthogonal analyses like NMR (¹H/¹³C) or LC-HRMS to confirm structural integrity.
Q. How can synthetic routes for this compound be optimized for high purity?
Methodological Answer:
- Reagent Selection : Use cyclopentylamine and dimethylamino-propanoyl chloride in a Schlenk flask under inert conditions (argon/nitrogen) to minimize side reactions.
- Purification : Employ gradient silica gel chromatography (hexane/ethyl acetate) followed by recrystallization in ethanol. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm with GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can molecular dynamics simulations predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Modeling Workflow : Use the MMFFs force field for energy minimization and dock the compound into target receptors (e.g., GPCRs) using AutoDock Vina. Align the cyclopentyl and dimethylamino moieties with hydrophobic pockets and catalytic sites, respectively.
- Validation : Compare results with experimental data (e.g., SPR or ITC binding assays). For example, a study on a related propanamide derivative demonstrated orientation of the dimethylamino group toward TM4 and TM5 helices in receptor dimers .
Q. What strategies address contradictory biological activity data for this compound in different assay systems?
Methodological Answer:
- Assay Harmonization : Standardize solvent systems (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 for receptor studies).
- Metabolic Stability Testing : Evaluate hepatic clearance using microsomal assays (human/rat liver microsomes, NADPH cofactor). Adjust experimental conditions if the compound undergoes rapid degradation .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Scaffold Modifications : Introduce substituents at the cyclopentyl group (e.g., halogenation) to enhance lipophilicity (logP optimization). For the dimethylamino group, explore quaternization or substitution with pyrrolidine to modulate solubility.
- In Silico Screening : Use QSAR models (e.g., Schrödinger’s QikProp) to predict absorption and BBB penetration. Validate with in vivo PK studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
